molecular formula C20H17ClN4O4 B11456837 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-nitrophenyl)pyrrolidine-2,5-dione

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B11456837
M. Wt: 412.8 g/mol
InChI Key: DSCPAFUZLWHFBF-UHFFFAOYSA-N
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Description

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole, nitrophenyl, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 5-chloroindole, is synthesized through a Fischer indole synthesis.

    Alkylation: The indole derivative is then alkylated with an appropriate ethyl halide to introduce the ethyl group.

    Amidation: The alkylated indole is reacted with a nitrophenyl-substituted pyrrolidine-2,5-dione under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}-1-(4-nitrophenyl)pyrrolidine-2,5-dione
  • 3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Uniqueness

  • Chloro Substitution : The presence of a chloro group on the indole ring distinguishes it from its bromo and fluoro analogs, potentially affecting its reactivity and binding properties.
  • Nitrophenyl Group : The nitrophenyl group contributes to its unique electronic properties, influencing its interactions with molecular targets.

Properties

Molecular Formula

C20H17ClN4O4

Molecular Weight

412.8 g/mol

IUPAC Name

3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H17ClN4O4/c21-13-1-6-17-16(9-13)12(11-23-17)7-8-22-18-10-19(26)24(20(18)27)14-2-4-15(5-3-14)25(28)29/h1-6,9,11,18,22-23H,7-8,10H2

InChI Key

DSCPAFUZLWHFBF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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